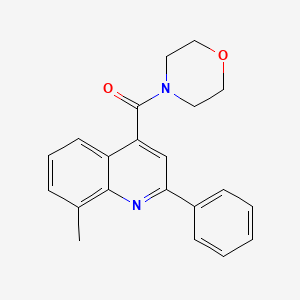

8-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related quinoline derivatives often involves aromatic and benzylic carbon-hydrogen activation, as seen in the synthesis of iridium 2-phenylpyridine and 8-methylquinoline complexes (Neve et al., 1991). These processes highlight the methods used to introduce various substituents onto the quinoline ring, which may be applicable to the synthesis of 8-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline by modifying the ligands or reaction conditions to incorporate the specific morpholinylcarbonyl and phenyl groups.

Molecular Structure Analysis

Molecular structure determinations, often achieved through X-ray crystallography, provide insight into the arrangement of atoms within a molecule and the spatial orientation of various functional groups. For example, the molecular structure of certain quinoline derivatives has been elucidated, revealing how substituents influence the overall conformation and stability of the molecule (John et al., 1974). These analyses are crucial for understanding the chemical behavior and reactivity of the compound.

Chemical Reactions and Properties

Quinoline derivatives undergo a range of chemical reactions, influenced by their functional groups and molecular structure. For instance, the reactivity of the quinoline nitrogen and adjacent positions can lead to various substitution and addition reactions, contributing to the compound's versatility in synthetic chemistry. Studies on similar molecules, such as the antiproliferative evaluation of certain quinoline derivatives (Chen et al., 2006), provide examples of how these properties are explored for practical applications.

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are significantly influenced by its molecular structure. Investigations into related compounds, such as heteroacene derivatives (Zhang et al., 2011), highlight how structural features affect these properties. Understanding these aspects is essential for determining the compound's suitability for various applications.

Chemical Properties Analysis

The chemical properties of 8-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline, such as acidity/basicity, reactivity towards different reagents, and stability under various conditions, are pivotal for its functional applications. The study of 8-hydroxyquinoline-substituted compounds (Chen et al., 2011) provides insight into how specific substituents impact these properties, offering a basis for predicting the behavior of the compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation for Dopaminergic Activity

Studies on the synthesis and pharmacological evaluation of tetrahydroisoquinoline derivatives, including compounds structurally related to 8-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline, have demonstrated their potential in inhibiting dopamine uptake and/or possessing dopaminomimetic properties. This research indicates the significance of specific substituents attached to the isoquinoline skeleton, such as ureido, (alkoxycarbonyl)amino, or [(alkylamino)acyl]amino groups, for marked antidepressant action. This showcases the compound's relevance in the development of novel antidepressants and dopaminergic agents (Zára-Kaczián et al., 1986).

Chemosensors for Metal Ions

Research into the design and synthesis of functionalized tetrahydroquinolines, akin to 8-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline, has led to the development of novel chemosensors for the selective recognition of Pd2+ ions. These chemosensors operate with fluorescence turn-off performances, highlighting the compound's utility in environmental monitoring and the detection of toxic metal ions (Shally et al., 2020).

Donor−Acceptor Conjugated Polymers

Alternating donor−acceptor conjugated copolymers and oligomers incorporating quinoline units, related to 8-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline, have been synthesized and investigated for their photophysical properties. These studies contribute to the understanding of charge transfer mechanisms within these materials, which are crucial for applications in organic electronics and photonics (Jenekhe et al., 2001).

Thermochromic Properties

The unusual synthesis and thermochromic properties of novel sterically hindered cyclohexadienes, through reactions involving morpholino substituents, underscore the potential of 8-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline in creating materials with temperature-sensitive color changes. These findings open avenues for developing smart materials with applications in sensors and display technologies (Komissarov et al., 1991).

Antitumor Activity

Research on pentacyclic acridinium salts, with structural similarities to 8-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline, has revealed their potential in destabilizing telomeric integrity and inhibiting telomerase activity. These compounds are evaluated for their antitumor properties, highlighting the molecule's relevance in cancer therapy and the development of novel chemotherapeutic agents (Cookson et al., 2005).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(8-methyl-2-phenylquinolin-4-yl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c1-15-6-5-9-17-18(21(24)23-10-12-25-13-11-23)14-19(22-20(15)17)16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMFVLVKVBTNBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(8-Methyl-2-phenylquinolin-4-yl)(morpholin-4-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5549635.png)

![1-(2-amino-2-oxoethyl)-N-{2-[4-(dimethylamino)phenyl]ethyl}-4-piperidinecarboxamide](/img/structure/B5549643.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]chromane-3-carboxamide](/img/structure/B5549656.png)

![(3R*,4S*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5549680.png)

![(4aS*,7aR*)-1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5549687.png)

![7-(2-phenylvinyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5549698.png)

![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(4,4,4-trifluorobutanoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5549699.png)

![1-[(3,4-dimethoxyphenyl)acetyl]azepane](/img/structure/B5549709.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)methanesulfonamide](/img/structure/B5549716.png)